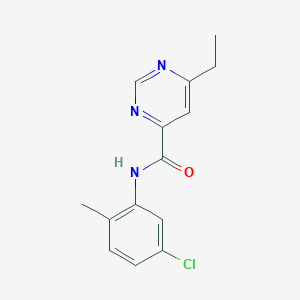
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first developed as a Janus kinase (JAK) inhibitor, which is a type of enzyme that plays a crucial role in the immune system's response to inflammation. CP-690,550 has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of various autoimmune and inflammatory diseases.
Mécanisme D'action
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide works by inhibiting the JAK enzymes, which are involved in the signaling pathways that lead to inflammation. JAK enzymes are responsible for phosphorylating and activating various transcription factors, which then activate the genes that produce pro-inflammatory cytokines. By blocking these enzymes, N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide reduces the production of pro-inflammatory cytokines and reduces inflammation.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have potent anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide also reduces the activation of T cells, which are involved in the immune response. This leads to a reduction in inflammation and an improvement in the symptoms of autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying the role of JAK enzymes in various cellular processes. N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is also relatively stable and has a long half-life in vivo, making it suitable for in vivo experiments.
However, there are also limitations to using N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide in lab experiments. It has been shown to have off-target effects on other enzymes, such as the tyrosine kinase c-Met. This can lead to unwanted side effects and can complicate the interpretation of experimental results. N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is also a relatively large and complex molecule, which can make it difficult to synthesize and purify.
Orientations Futures
There are several future directions for research on N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide. One area of interest is the development of more selective JAK inhibitors that have fewer off-target effects. Another area of interest is the development of combination therapies that target multiple signaling pathways involved in inflammation. N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has also shown potential for the treatment of other diseases, such as graft-versus-host disease and atopic dermatitis, which could be further explored. Finally, more research is needed to fully understand the mechanisms of action of N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2,6-dichloropyrimidine with ethyl acetoacetate to form 2-ethyl-6-chloropyrimidine-4,5-dicarboxylic acid ethyl ester. This compound is then reacted with 5-chloro-2-methylphenylamine to form the desired product, N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide.
Applications De Recherche Scientifique
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide works by inhibiting the JAK enzymes, which are involved in the signaling pathways that lead to inflammation. By blocking these enzymes, N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide reduces inflammation and improves the symptoms of these diseases.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-3-11-7-13(17-8-16-11)14(19)18-12-6-10(15)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFBSEMMCDPROQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[(6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2390817.png)
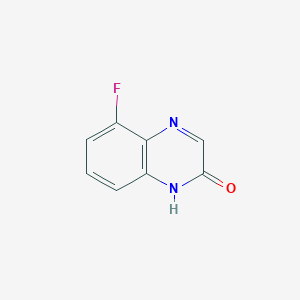

![Tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2390820.png)
![N-(2,5-dimethylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2390821.png)
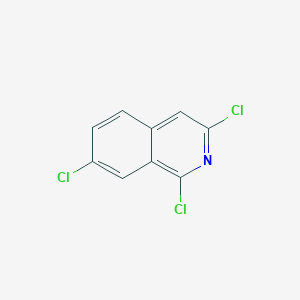
![2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2390825.png)

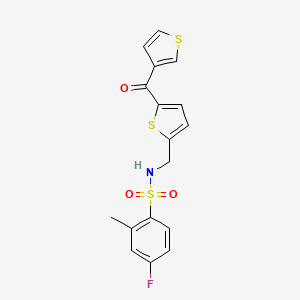
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide](/img/structure/B2390829.png)
![N-(4-bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide](/img/structure/B2390830.png)
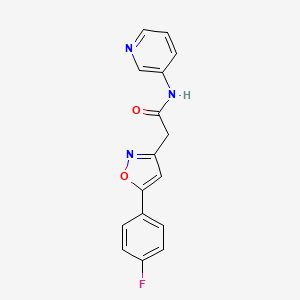
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2390833.png)
